molecular formula C4H6N2O2 B15309321 n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine

Cat. No.: B15309321
M. Wt: 114.10 g/mol
InChI Key: WXOLAFSJBWFSSU-UHFFFAOYSA-N
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Description

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a hydroxylamine group linked to a 1,3-oxazole ring via a methylene bridge. The 1,3-oxazole scaffold is a five-membered heterocycle known for its significant role in pharmaceutical development, as derivatives of this core structure have been extensively studied and found to exhibit a wide range of biological activities. These activities include serving as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents, making the oxazole ring a valuable building block in drug discovery . The incorporation of the hydroxylamine functional group further expands its potential utility, particularly in the synthesis of more complex molecules or as a precursor for the development of novel bioactive compounds. As a research chemical, this compound provides scientists with a versatile intermediate for constructing targeted libraries for biological screening or for exploring new synthetic pathways in heterocyclic chemistry. Researchers are advised to consult the safety data sheet prior to use. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

N-(1,3-oxazol-5-ylmethyl)hydroxylamine

InChI

InChI=1S/C4H6N2O2/c7-6-2-4-1-5-3-8-4/h1,3,6-7H,2H2

InChI Key

WXOLAFSJBWFSSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-based compounds, including n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine, often involves the van Leusen reaction. This method utilizes tosylmethyl isocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as palladium or nickel . The reaction conditions can be optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of oxazole derivatives may involve continuous flow processes to enhance efficiency and scalability. The use of ionic liquids as solvents has been reported to improve the yield and purity of the products . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

N-(4-Cyano-1,3-oxazol-5-yl) sulfonamide derivatives
  • Structure: These derivatives contain a sulfonamide group (-SO₂NH₂) attached to a 4-cyano-substituted oxazole ring .
  • Reactivity : Unlike the hydroxylamine group in the target compound, sulfonamides exhibit stronger hydrogen-bonding capacity and acidic protons, influencing their interaction with biological targets.
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33)
  • Structure: Features a naphthyl group at position 5 and a methylamino group at position 2 of the oxazole ring .
  • Synthesis : Prepared via LHMDS-mediated methylation, contrasting with the hydroxylamine group’s introduction, which likely requires milder conditions to prevent oxidation .
  • Bioactivity: Not explicitly reported, but structural analogs in showed distinct NMR profiles (e.g., δ 7.97 ppm for aromatic protons), suggesting divergent electronic environments compared to hydroxylamine derivatives .
3-Methyl-5-aryl-1,2,4-oxadiazoles
  • Structure : Oxadiazole rings replace the oxazole core, with a methyl group at position 3 and aryl substituents at position 5 .
  • Reactivity : Synthesized from hydroxylamine hydrochloride and N-acetylbenzamides, highlighting hydroxylamine’s role in forming oxadiazoles. This contrasts with the target compound, where hydroxylamine is retained as a functional group .
  • Stability : Oxadiazoles are more resistant to ring-opening reactions than oxazoles due to aromaticity, making them preferable in high-stability applications .
Anticancer Activity
  • N-(4-Cyano-oxazol-5-yl) sulfonamides: GI₅₀ values in the µM range against select cancer lines (e.g., leukemia), but cytotoxicity (CC₅₀) >100 µM limits therapeutic utility .
Spectroscopic Data
  • ¹H NMR Shifts :
    • Target compound: Expected δ 4–5 ppm for -CH₂-NH-OH and δ 7–8 ppm for oxazole protons (unreported; inferred from and ).
    • N-Methyl-5-naphthyl-oxazol-2-amine: δ 7.97 (d, J = 7.5 Hz) for naphthyl protons .
    • 3-Methyl-5-aryl-oxadiazoles: δ 2.5 ppm (s, 3H) for methyl groups .
Solubility and Stability
  • Hydroxylamine derivatives are prone to oxidation, requiring stabilization via salt formation (e.g., hydrochloride salts, as in ).
  • Oxadiazoles (e.g., (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride) exhibit higher solubility in polar solvents due to ionic forms (MW = 225.68) .

Q & A

Q. What are the common synthetic routes for preparing N-[(1,3-Oxazol-5-yl)methyl]hydroxylamine and its derivatives?

The synthesis typically involves condensation reactions between hydroxylamine derivatives and oxazole precursors. Key steps include:

  • Oxazole ring formation : Reacting cyano or carbonyl-containing precursors with hydroxylamine under reflux in polar solvents like ethanol or methanol. For example, describes the synthesis of N-(4-cyano-1,3-oxazol-5-yl) sulfonamide derivatives using sulfonamide and oxazole intermediates .
  • Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions. highlights the importance of optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts like triethylamine) to enhance yield and purity .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming substituent positions and hydrogen bonding interactions, as seen in oxadiazole derivatives () .
  • Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Programs like SHELX () are widely employed for resolving crystal structures, particularly for assessing hydrogen-bonding networks in heterocyclic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling reactions, while ethanol/methanol favor cyclization () .
  • Catalysts : Triethylamine or DMAP can accelerate nucleophilic substitutions.
  • Green chemistry principles : emphasizes minimizing waste via one-pot syntheses or solvent recycling .

Table 1 : Example Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)75–85%
CatalystTriethylamine+20% efficiency
Reaction Time4–6 hoursMaximizes purity

Q. How should researchers resolve contradictions in bioactivity data among structurally similar derivatives?

  • Comparative analysis : Evaluate variables like cell line specificity (e.g., reports limited cytostatic activity in certain cancer lines) and dosage ranges (e.g., GI50_{50} vs. cytotoxic thresholds >100 µM) .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., cyano) or altering substituent positions () can modulate bioactivity .
  • Metabolic stability : Assess CYP enzyme interactions (), as species-specific microsomal metabolism (e.g., rat vs. rabbit) may explain discrepancies .

Q. What role do CYP enzymes play in the metabolic stability of hydroxylamine-containing compounds?

  • Species-dependent metabolism : shows that N-(2-methoxyphenyl)hydroxylamine is metabolized differently in rat and rabbit microsomes, with CYP1A1/2 and CYP2E1 isoforms influencing reductive pathways .
  • Enzyme induction : Pre-treating models with β-naphthoflavone (CYP1A inducer) increases metabolite formation by 2.4-fold, suggesting CYP-dependent clearance mechanisms .

Q. How can SHELX software enhance structural analysis in crystallographic studies?

  • Small-molecule refinement : SHELXL () is the gold standard for refining high-resolution data, particularly for resolving hydrogen-bonding interactions in heterocycles .
  • Twinned data handling : SHELXL’s robustness in refining twinned macromolecular crystals makes it suitable for studying polymorphic forms of this compound derivatives .

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